Drimenin Demonstrates 1.6-Fold Higher hα4β2 nAChR Inhibitory Potency Compared to Cinnamolide and 64-Fold Higher Potency Compared to Polygodial
In a direct head-to-head pharmacological comparison using intracellular Ca²⁺ fluorescence measurements in HEK293 cells expressing human α4β2 nAChRs, drimenin demonstrated the highest inhibitory potency among four purified drimane sesquiterpenoids [1]. The IC₅₀ rank order was drimenin (0.97 ± 0.35 μM) > cinnamolide (1.57 ± 0.36 μM) > polygodial (62.5 ± 19.9 μM) ≫ dendocarbin A (no activity). Drimenin was approximately 1.6-fold more potent than cinnamolide and 64-fold more potent than polygodial. Molecular docking and structure-activity relationship analysis revealed that drimenin interacts with both luminal and nonluminal (TMD-β2 intrasubunit) sites through a noncompetitive mechanism, and the lower polarity of drimenin relative to its analogs correlated with higher inhibitory potency [1]. The Hill coefficient (nH > 1) further suggested a cooperative binding mechanism unique to drimenin within this series.
| Evidence Dimension | hα4β2 nAChR inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Drimenin IC₅₀ = 0.97 ± 0.35 μM |
| Comparator Or Baseline | Cinnamolide IC₅₀ = 1.57 ± 0.36 μM; Polygodial IC₅₀ = 62.5 ± 19.9 μM; Dendocarbin A = no activity |
| Quantified Difference | 1.6-fold more potent than cinnamolide; 64-fold more potent than polygodial; drimenin is the only compound with sub-micromolar potency in this series |
| Conditions | Intracellular Ca²⁺ fluorescence measurements in HEK293 cells expressing hα4β2 nAChRs, stimulated with epibatidine |
Why This Matters
For researchers targeting hα4β2 nAChRs (implicated in nicotine addiction, depression, and cognitive disorders), drimenin provides the highest potency baseline among natural drimane sesquiterpenoids, making it the optimal starting scaffold for medicinal chemistry optimization where sub-micromolar affinity to this receptor subtype is required.
- [1] Arias, H. R., Feuerbach, D., Schmidt, B., Heydenreich, M., Paz, C., & Ortells, M. O. (2018). Drimane Sesquiterpenoids Noncompetitively Inhibit Human α4β2 Nicotinic Acetylcholine Receptors with Higher Potency Compared to Human α3β4 and α7 Subtypes. Journal of Natural Products, 81(4), 811–817. View Source
